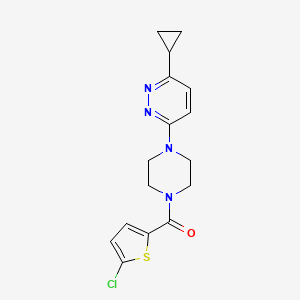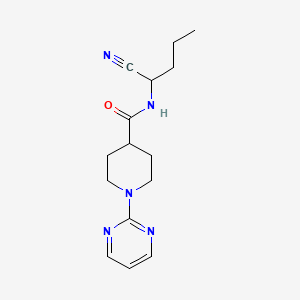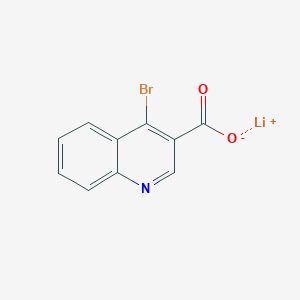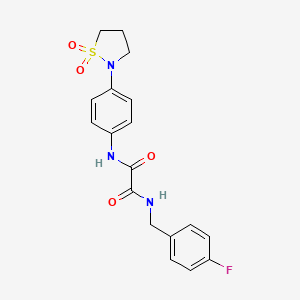
(5-Chlorothiophen-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a concentration of 0.01 mol of 2-(piperidin-4-yl)ethanamine in 10 mL of dichloromethane was added to 0.012 mol of 1-(5-chlorothiophen-2-yl)ethanone, thiophene-2-carbaldehyde, and 5-bromothiophene-2-carbaldehyde dissolved in 10 mL dichloromethane .Molecular Structure Analysis
The molecular structure of(5-Chlorothiophen-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone can be deduced from similar compounds . For instance, structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
Applications De Recherche Scientifique
Metabolism and Toxicokinetics
The compound "(5-Chlorothiophen-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone" can be involved in complex metabolic pathways in humans, similar to other piperazine- and pyridazinyl-substituted compounds. For example, research has explored the metabolic fate of various psychoactive substances, indicating that such compounds are highly metabolized via multiple pathways. The metabolism often involves cleavage reactions at both aromatic and alkyl phosphoester bonds, direct glucuronidation, and the formation of polar metabolites (Bicker et al., 2005).
Pharmacodynamics and Receptor Binding
Compounds with a structure similar to "this compound" may exhibit binding affinity to various receptors in the brain, influencing neurotransmitter systems. Studies utilizing positron emission tomography (PET) with specific radioligands have demonstrated the potential to map receptor sites in vivo, providing insights into the pharmacological effects of such compounds on the human brain (Pike et al., 1996).
Environmental and Toxicological Impact
Research on the environmental presence and impact of related chemical compounds, including their detection in biological samples, could inform the understanding of "this compound". Studies have been conducted on the urinary excretion patterns of non-persistent environmental chemicals, suggesting potential exposure and bioaccumulation risks that may also apply to similar compounds (Frederiksen et al., 2014).
Therapeutic Potential
While the specific therapeutic applications of "this compound" are not directly mentioned in the searched papers, compounds with similar chemical structures have been studied for their potential therapeutic benefits. This includes research into receptor occupancy and the effects on neurotransmitter systems, which could hint at potential applications in treating neurological or psychiatric disorders (Rabiner et al., 2002).
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c17-14-5-4-13(23-14)16(22)21-9-7-20(8-10-21)15-6-3-12(18-19-15)11-1-2-11/h3-6,11H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIDVFKTRPRLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2731823.png)
![1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2731824.png)
![1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2731830.png)
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B2731832.png)
![6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2731833.png)
![6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2731835.png)
![1-(4-Chlorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2731836.png)

![1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2731841.png)

![2-Chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-hydroxyethyl]acetamide](/img/structure/B2731843.png)
![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2731844.png)
